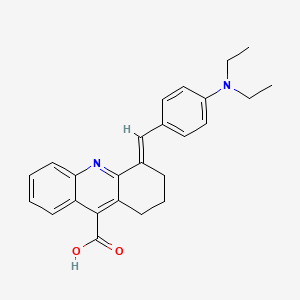
4-(4-(Diethylamino)benzylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Diethylamino-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a diethylamino group attached to a benzylidene moiety, fused with a tetrahydro-acridine ring system and a carboxylic acid group. Its distinct structure imparts unique chemical and physical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Diethylamino-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-diethylaminobenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid, such as hydrochloric acid or sulfuric acid, to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is also gaining traction in the industrial production of complex organic compounds .
Chemical Reactions Analysis
Types of Reactions
4-(4-Diethylamino-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-(4-Diethylamino-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Diethylamino-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzylidene and acridine moieties can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: A simpler analog with similar electronic properties but lacking the acridine and carboxylic acid moieties.
4-Fluoro-N-[4-(diethylamino)benzylidene]aniline: A related compound with a fluorine substituent, exhibiting different electronic and steric effects.
2-(4-(Dimethylamino)benzylideneamino)benzoic acid: Another analog with a benzoic acid moiety, used in similar applications.
Uniqueness
The uniqueness of 4-(4-Diethylamino-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the acridine ring system enhances its ability to intercalate with DNA, while the carboxylic acid group provides additional sites for chemical modification and conjugation .
Properties
Molecular Formula |
C25H26N2O2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(4E)-4-[[4-(diethylamino)phenyl]methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C25H26N2O2/c1-3-27(4-2)19-14-12-17(13-15-19)16-18-8-7-10-21-23(25(28)29)20-9-5-6-11-22(20)26-24(18)21/h5-6,9,11-16H,3-4,7-8,10H2,1-2H3,(H,28,29)/b18-16+ |
InChI Key |
QUWAQVNHTYTWFP-FBMGVBCBSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















